5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione
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Overview
Description
5lambda6-Thiaspiro[24]heptane-5,5,7-trione is a unique compound characterized by its spirocyclic structure, which includes a sulfur atom and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarbonyl compound with a sulfur donor, such as thiourea, in the presence of a base. The reaction is usually carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5lambda6-Thiaspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as in the development of new pharmaceuticals.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfur atom and carbonyl groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, or other biological molecules, potentially altering their function. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: This compound has a similar spirocyclic structure but includes a carboxylic acid group.
Thiaspiro[2.4]heptane derivatives: Various derivatives of thiaspiro[2.4]heptane with different substituents on the spirocyclic ring.
Uniqueness
5lambda6-Thiaspiro[24]heptane-5,5,7-trione is unique due to its specific combination of a sulfur atom and three carbonyl groups within a spirocyclic structure
Properties
Molecular Formula |
C6H8O3S |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
5,5-dioxo-5λ6-thiaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C6H8O3S/c7-5-3-10(8,9)4-6(5)1-2-6/h1-4H2 |
InChI Key |
VWUFQRGVQKKZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CS(=O)(=O)CC2=O |
Origin of Product |
United States |
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